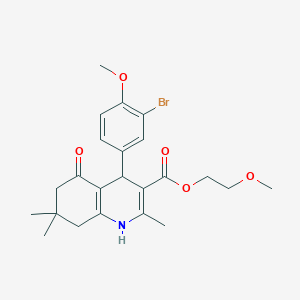![molecular formula C19H20F2N2O2 B5117414 1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, commonly known as DF-MP, is a compound that belongs to the class of piperazine derivatives. DF-MP has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
DF-MP has shown potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. In a study conducted on rats, DF-MP was found to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. DF-MP has also been shown to have antipsychotic effects by blocking the dopamine D2 receptor.
Mecanismo De Acción
The exact mechanism of action of DF-MP is not well understood. However, it is believed that DF-MP modulates the levels of neurotransmitters such as serotonin and dopamine in the brain. DF-MP has been shown to block the dopamine D2 receptor, which is responsible for the antipsychotic effects of DF-MP. DF-MP also modulates the levels of the GABA receptor, which is responsible for the anxiolytic and antidepressant effects of DF-MP.
Biochemical and Physiological Effects
DF-MP has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and GABA in the brain. DF-MP has also been shown to have antipsychotic, anxiolytic, and antidepressant effects. DF-MP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-MP has several advantages for lab experiments. It is easy to synthesize, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. DF-MP has also been shown to be well-tolerated in animal studies, making it a promising candidate for further research.
However, there are also limitations to using DF-MP in lab experiments. The exact mechanism of action of DF-MP is not well understood, which makes it difficult to design experiments to study its effects. DF-MP also has limited solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for research on DF-MP. One area of research could be to further investigate the mechanism of action of DF-MP. This could involve designing experiments to study the effects of DF-MP on specific neurotransmitter systems in the brain.
Another area of research could be to investigate the potential therapeutic applications of DF-MP in other diseases such as Alzheimer's disease and Parkinson's disease. DF-MP has been shown to have neuroprotective effects in animal models of these diseases, making it a promising candidate for further research.
Conclusion
In conclusion, DF-MP is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases. DF-MP has been shown to have antipsychotic, anxiolytic, and antidepressant effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA in the brain. DF-MP has several advantages for lab experiments, including easy synthesis and good tolerability in animal studies. However, there are also limitations to using DF-MP in lab experiments, including the limited solubility in water and the unclear mechanism of action. Future research on DF-MP could focus on investigating its mechanism of action and potential therapeutic applications in other diseases.
Métodos De Síntesis
DF-MP can be synthesized by the reaction of 1-(2,4-difluorophenoxy)acetyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-14-4-2-3-5-17(14)22-8-10-23(11-9-22)19(24)13-25-18-7-6-15(20)12-16(18)21/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUULDKULAVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)


![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5117350.png)


![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)

![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)